molecular formula C9H8N2 B130039 6-Methylphthalazine CAS No. 78032-05-0

6-Methylphthalazine

Cat. No.: B130039
CAS No.: 78032-05-0
M. Wt: 144.17 g/mol
InChI Key: NPOVJYAUMRFAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylphthalazine (CAS: 78032-05-0) is a methyl-substituted derivative of the phthalazine heterocycle, a nitrogen-containing bicyclic scaffold. Phthalazine derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . It is commercially available as a research chemical (purity ≥98%) and is utilized as a synthetic intermediate for further derivatization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylphthalazine can be synthesized through several methods. One common route involves the reaction of 1,2-benzenedicarboxaldehyde with hydrazine in ethanol at temperatures ranging from 0 to 23°C for approximately 3 hours . Another method involves the lithiation and formylation of substituted 2-bromobenzaldehyde acetals, followed by deprotection and condensative cyclization with hydrazine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of hydrazine and ethanol as reagents suggests that the process can be adapted for industrial applications with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 6-Methylphthalazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl group and nitrogen atoms in the phthalazine ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various reduced derivatives of this compound .

Scientific Research Applications

Synthesis of 6-Methylphthalazine Derivatives

The synthesis of this compound and its derivatives has been explored extensively. Various methods have been employed to modify its structure to enhance biological activity. For instance, the synthesis of phthalazine-based derivatives often involves coupling reactions with amino acids or other functional groups to create compounds with specific therapeutic properties .

Case Studies

  • Study on Breast Cancer Cells : Research indicated that specific phthalazine derivatives exhibited cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values ranging from 0.57 to 0.92 μM, showcasing their potential as selective anti-breast cancer agents .
  • NCI Screening : A comprehensive screening against the NCI 60 cell lines revealed that several synthesized phthalazines displayed significant antitumor activity across various cancer types, including lung and colon cancers .

Role in Respiratory Diseases

This compound and its derivatives have been studied for their role as phosphodiesterase (PDE) inhibitors, particularly PDE4. These enzymes are critical in the hydrolytic inactivation of cyclic adenosine monophosphate (cAMP), which mediates various biological responses . Inhibiting PDE4 can lead to increased cAMP levels, resulting in beneficial effects such as airway smooth muscle relaxation and reduced inflammation.

Therapeutic Applications

  • Asthma and COPD : PDE4 inhibitors derived from this compound are being explored for their potential use in treating chronic obstructive pulmonary disease (COPD) and asthma by modulating inflammatory responses in the airways .
  • Anti-inflammatory Effects : The ability to inhibit PDE4 suggests that these compounds may also have applications in treating other inflammatory conditions beyond respiratory diseases.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanismKey Findings
Anticancer AgentEGFR & VEGFR InhibitionPotent cytotoxicity against breast cancer cells
Effective binding to VEGFR2 inducing apoptosis
PDE InhibitorcAMP ModulationPotential for treating asthma and COPD
Anti-inflammatory effects observed

Mechanism of Action

The mechanism of action of 6-Methylphthalazine involves its interaction with specific molecular targets. It is known to inhibit melanin biosynthesis by interfering with the enzymatic pathways involved in melanin production. The compound’s structure allows it to bind to enzymes and proteins, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of phthalazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 6-Methylphthalazine with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological/Physicochemical Properties Synthesis Highlights References
This compound Methyl at 6-position 144.17* Increased lipophilicity; potential lead for drug design Synthesized via alkylation or substitution reactions
Pyran-linked phthalazinone-pyrazole hybrids Pyran, pyrazole, and phthalazinone fusion Varies (~300–400) IC50: 9.8–41.6 µM (lung/cervical cancer); strong target protein interactions via molecular modeling One-pot three-component reaction using L-proline catalyst
6-Bromo-1-chlorophthalazine Bromo at 6-, chloro at 1-position Not specified Halogenated derivative; likely enhanced electrophilicity for covalent binding Synthesized from 4-benzyl-1-chlorophthalazine intermediates
4-Benzyl-1-chlorophthalazine (Compound 9) Benzyl at 4-, chloro at 1-position Not specified Key intermediate for synthesizing hydrazide derivatives (e.g., Compound 8) Reacted with aminophenols or sulfanilic acid
6-Azido-tetrazolo[5,1-a]phthalazine Azido and tetrazolo groups 408.70 High molecular complexity; potential for click chemistry applications Azide incorporation via substitution
Vatalanib Diarylurea and quinazoline motifs 353.39 Antiangiogenic activity; inhibits VEGF receptors Derived from phthalazine core

*Calculated based on molecular formula C₉H₈N₂.

Key Observations :

Substituent Effects on Bioactivity :

  • This compound ’s methyl group likely improves metabolic stability and passive diffusion compared to polar derivatives like hydrazides (e.g., Compound 8 in ) . However, pyran-linked hybrids () exhibit direct anticancer activity (IC50 <50 µM), underscoring the importance of fused heterocycles for target engagement .
  • Halogenated analogues (e.g., 6-Bromo-1-chlorophthalazine) may exhibit covalent binding to proteins, a mechanism absent in this compound .

Synthetic Accessibility :

  • This compound is synthesized via straightforward alkylation, whereas pyran-linked hybrids require multicomponent reactions with optimized catalysts (L-proline) .
  • Derivatives like 6-azido-tetrazolo[5,1-a]phthalazine involve complex functionalization, limiting scalability compared to this compound .

Drug-Likeness :

  • Pyran-linked hybrids and vatalanib have higher molecular weights (>350 g/mol) but retain lead-like properties, whereas this compound’s simplicity (144 g/mol) aligns with fragment-based drug design .

Safety and Handling :

  • While specific data for this compound are lacking, phthalazine derivatives generally require gloves, eye protection, and proper ventilation during handling .

Biological Activity

6-Methylphthalazine is a derivative of phthalazine, a compound that has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound (C9_{9}H8_{8}N2_{2}) is characterized by a methyl group at the 6-position of the phthalazine ring. This structural modification influences its biological activity, enhancing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the S phase, which is crucial for preventing cancer cell proliferation. This was evidenced by increased expression levels of cleaved caspase-3, indicating apoptosis .
  • Cytotoxicity Assays : In National Cancer Institute (NCI) 5-log dose assays, compounds related to this compound showed broad-spectrum cytotoxic activity with GI50_{50} values ranging from 0.15 to 8.41 µM across a panel of 60 cancer cell lines .
CompoundGI50_{50} (µM)Mechanism
This compound0.15 - 8.41Induces apoptosis via caspase activation
Derivative A2.5Inhibits VEGFR-2 tyrosine kinase
Derivative B4.4Induces cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of phthalazine derivatives, including this compound, have been evaluated against various pathogens. In vitro studies revealed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentrations (MIC) : Some synthesized compounds demonstrated MIC values ranging from 0.08 to 5.05 µM against multiple mycobacterial species .
  • In Vivo Efficacy : In animal models, specific derivatives significantly reduced mycobacterial load in lung and spleen tissues, showcasing their potential as therapeutic agents against tuberculosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens, such as isocitrate lyase in Mycobacterium tuberculosis .
  • Apoptotic Pathways : The activation of apoptotic pathways through the modulation of Bcl-2 family proteins (increased Bax and decreased Bcl-2 expression) contributes to its anticancer effects .

Case Studies and Research Findings

Several studies have documented the efficacy of phthalazine derivatives in clinical and preclinical settings:

  • Study on Cytotoxicity : A study involving various phthalazine derivatives found that compounds with specific substitutions exhibited higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Antimycobacterial Activity : Another research focused on the synthesis and evaluation of phthalazine derivatives against Mycobacterium tuberculosis highlighted the promising results in reducing bacterial load in infected tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methylphthalazine, and how can researchers optimize yield and purity?

  • Methodology : The synthesis of this compound typically involves cyclization reactions of substituted precursors (e.g., via Friedländer or Skraup reactions). To optimize yield, parameters such as temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) should be systematically tested .
  • Characterization : Confirm identity using 1H^1H-NMR (e.g., methyl proton signals at δ 2.5–3.0 ppm) and mass spectrometry (molecular ion peak at m/z 146) . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Exposure Control : Use fume hoods to minimize inhalation of dust/aerosols. Wear nitrile gloves (tested per EN 166/EU standards) and safety goggles .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Q. How can researchers validate the identity of this compound in mixed reaction products?

  • Analytical Workflow :

  • Step 1 : TLC (silica gel, ethyl acetate/hexane 1:3) to isolate the compound.
  • Step 2 : FT-IR for functional group verification (e.g., phthalazine ring C=N stretch at ~1600 cm1^{-1}) .
  • Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Hypothesis Testing : The methyl group at position 6 may sterically hinder coupling at adjacent positions. Computational modeling (DFT) can map electron density and predict reactive sites .
  • Experimental Design : Compare reaction rates of this compound with unsubstituted phthalazine using Pd(PPh3_3)4_4 catalyst. Monitor intermediates via in-situ 13C^{13}C-NMR .

Q. How do structural modifications of this compound influence its pharmacological activity?

  • Structure-Activity Relationship (SAR) Approach :

  • Modification : Introduce substituents (e.g., halogens, hydroxyl) at positions 1, 4, or 6.
  • Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization assays. IC50_{50} values should be statistically validated across triplicate runs .
    • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic/steric parameters with bioactivity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Error Analysis Framework :

  • Source 1 : Discrepancies may arise from solvent purity (e.g., residual water in DMSO).
  • Source 2 : Measurement techniques (e.g., gravimetric vs. UV-Vis quantification).
    • Resolution : Conduct controlled solubility studies using USP-grade solvents and standardized protocols (e.g., shake-flask method at 25°C) .

Q. Key Research Gaps and Recommendations

  • Data Gaps : Limited in vivo toxicity data and metabolic pathways .
  • Future Directions :
    • Conduct ADME studies using radiolabeled 14C^{14}C-6-Methylphthalazine in rodent models.
    • Explore photophysical properties for potential use in optoelectronic materials .

Properties

IUPAC Name

6-methylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVJYAUMRFAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506644
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78032-05-0
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-Fluoroanilino)propane-1,2-diol
3-(3-Fluoroanilino)propane-1,2-diol
6-Methylphthalazine
3-(3-Fluoroanilino)propane-1,2-diol
3-(3-Fluoroanilino)propane-1,2-diol
6-Methylphthalazine
3-(3-Fluoroanilino)propane-1,2-diol
3-(3-Fluoroanilino)propane-1,2-diol
6-Methylphthalazine
3-(3-Fluoroanilino)propane-1,2-diol
6-Methylphthalazine
3-(3-Fluoroanilino)propane-1,2-diol
6-Methylphthalazine
3-(3-Fluoroanilino)propane-1,2-diol
3-(3-Fluoroanilino)propane-1,2-diol
6-Methylphthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.